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Compound of Interest

Compound Name:
2-Methoxy-

benzenesulfonylfluoride

CAS No.: 365-35-5

Cat. No.: B3132192

Get Quote

Executive Summary
This guide provides a high-resolution technical analysis of 2-Methoxybenzenesulfonyl fluoride

(2-OMe-PhSO2F), focusing on its distinct 19F NMR signature and its comparative utility in

Sulfur-Fluoride Exchange (SuFEx) chemistry.

Designed for medicinal chemists and structural biologists, this document moves beyond basic

spectral data to explain the ortho-effect that governs its shielding patterns, offering a robust

method for monitoring reaction kinetics in real-time.

Technical Profile: The 19F NMR Signature
The fluorine atom in sulfonyl fluorides is highly sensitive to its local electronic environment. 2-

Methoxybenzenesulfonyl fluoride exhibits a diagnostic upfield shift relative to its meta- and

para-substituted counterparts.
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Parameter Value Conditions

Chemical Shift (

)
+58.56 ppm

CDCl

, 376 MHz, proton-coupled

Chemical Shift (

)
+58.19 ppm

CD

Cl

, 282 MHz

Multiplicity Singlet (s) Decoupled

Multiplicity Multiplet
Coupled (long-range H-F

coupling)

Note on Referencing: Shifts are reported relative to CFCl

(

0.0 ppm). Positive values indicate downfield shifts (deshielding).

Mechanistic Insight: The Ortho-Effect
The ~8 ppm upfield shift compared to the parent benzenesulfonyl fluoride (

+66.2 ppm) is driven by the ortho-methoxy substituent.

Electronic Shielding: The oxygen atom of the methoxy group donates electron density into

the aromatic ring and the sulfur center via resonance and induction (

effect).

Through-Space Interaction: The proximity of the electron-rich methoxy oxygen to the sulfonyl

group increases the electron density around the fluorine nucleus, leading to increased

shielding (lower ppm value).
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Comparative Analysis: 2-OMe vs. Alternatives
The following table contrasts 2-Methoxybenzenesulfonyl fluoride with standard alternatives

used in SuFEx library generation.

Table 1: Comparative 19F NMR Shifts and Reactivity Profiles

Compound Structure
(ppm, CDCl

)

vs PhSO

F

Electronic
Character

SuFEx
Reactivity
Prediction

2-OMe-PhSO

F
Ortho-OMe +58.56 -7.64

Strong EDG /

Steric

Modulated /

Selective

PhSO

F
Unsubstituted +66.20 0.00 Neutral

Standard

Reference

4-OMe-PhSO

F
Para-OMe +67.30 +1.10

EDG

(Resonance)

Fast

(Activated)

4-Me-PhSO

F

Para-Me

(TsF)
+66.30 +0.10 Weak EDG Standard

2-NO

-PhSO

F

Ortho-NO +64.49* -1.71 EWG

Highly

Reactive

(Electrophilic)

2-Br-PhSO

F
Ortho-Br +57.90 -8.30

Weak EWG /

Steric

Sterically

Hindered

*Value in CD

Cl

.
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Key Takeaway: The 2-OMe derivative sits in a unique spectral window (+58 ppm). This allows

for orthogonal monitoring in complex mixtures where other sulfonyl fluorides (typically clustered

around +65–67 ppm) might overlap. Its reactivity is tempered by steric hindrance from the

ortho-group, making it an ideal candidate for latent warheads that require activation only under

specific conditions.

Experimental Protocol: Synthesis & Validation
This protocol utilizes a Pd-catalyzed sulfonyl fluoride synthesis from aryl iodides, using DABSO

(SO

surrogate) and Selectfluor. This method avoids the handling of toxic gaseous SO

.

Reagents
Substrate: 2-Iodoanisole (1.0 equiv)

SO

Source: DABSO (0.6 equiv)[1][2]

Fluorine Source: Selectfluor (1.2 equiv)

Catalyst: Pd(OAc)

(5 mol%)

Ligand: CataCXium A (8 mol%)

Base: Triethylamine (3 equiv)[2]

Solvent: Isopropanol / MeCN (1:1)

Step-by-Step Workflow
Setup: In a glovebox or under Argon flow, charge a reaction tube with 2-iodoanisole (0.9

mmol), DABSO (130 mg), Pd(OAc)

(10 mg), CataCXium A (24 mg), and Selectfluor.
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Solvation: Add anhydrous Isopropanol (1.5 mL) and MeCN (1.5 mL), followed by

triethylamine.

Reaction: Seal the tube and stir at room temperature for 12–24 hours.

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

SO

.

Purification: Flash column chromatography (Hexanes/EtOAc gradient). 2-OMe-PhSO

F typically elutes as a light yellow oil or brown liquid.

Validation (Self-Check):

Acquire 19F NMR in CDCl

.[3]

Pass Criteria: Distinct singlet at +58.5 ± 0.5 ppm. Absence of peaks at +66 ppm (des-

methoxy byproduct) or -176 ppm (free fluoride).

Visualization: SuFEx Monitoring Workflow
The following diagram illustrates how the unique shift of 2-Methoxybenzenesulfonyl fluoride

enables precise reaction monitoring during a SuFEx conjugation event (e.g., with a tyrosine

residue or silyl ether).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.rsc.org/suppdata/d1/ob/d1ob01697k/d1ob01697k1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3132192?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


19F NMR Signal Evolution
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SuFEx Reaction
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(Ar-SO2-Nu)
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(F-)

Shift: -120 to -150 ppm

 Leaving Group

Signal A: +58.6 ppm
(Intact Warhead)

Signal Disappears
(Conversion Complete)

Time

Click to download full resolution via product page

Caption: Workflow for tracking SuFEx progress. The disappearance of the +58.6 ppm signal

correlates directly to warhead consumption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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